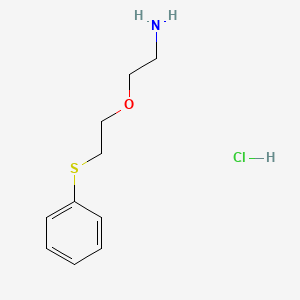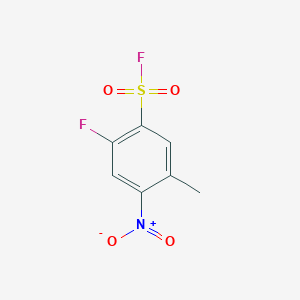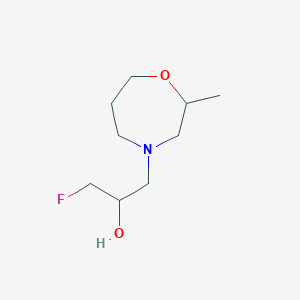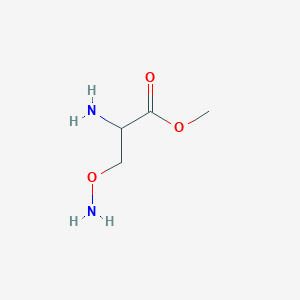![molecular formula C11H15BrClNO B13247460 4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13247460.png)
4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol is an organic compound that features a bromine and chlorine-substituted phenyl ring attached to a butanol chain through an amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol typically involves a multi-step process One common method starts with the bromination and chlorination of a phenyl ring to introduce the bromine and chlorine substituents This is followed by the alkylation of the phenyl ring with a butanol derivative
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen substituents or to convert the amino group to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the phenyl ring.
Scientific Research Applications
4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substituents on the phenyl ring can enhance binding affinity to specific targets, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylphenol: Similar in structure but lacks the amino and butanol groups.
Bromchlorbuterol: Contains similar halogen substituents but has a different overall structure.
4-Bromo-2-methyl-3-butyn-2-ol: Similar in having a bromine substituent and a butanol chain but differs in the position of the functional groups.
Uniqueness
4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H15BrClNO |
|---|---|
Molecular Weight |
292.60 g/mol |
IUPAC Name |
4-[(3-bromo-4-chlorophenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C11H15BrClNO/c1-8(15)4-5-14-7-9-2-3-11(13)10(12)6-9/h2-3,6,8,14-15H,4-5,7H2,1H3 |
InChI Key |
KOHGNCRSTRAIBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=CC(=C(C=C1)Cl)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{[(4-Fluoro-2-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13247390.png)



![tert-butyl 6-(trifluoromethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13247416.png)

![[2-(1H-Imidazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13247430.png)


![4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile](/img/structure/B13247443.png)
![Octahydrocyclopenta[b]pyrrol-6-ol](/img/structure/B13247455.png)

